Diethyl 2-(2,4,5-trifluoro-3-methoxybenzoyl)malonate
CAS No.: 112811-67-3
Cat. No.: VC3854747
Molecular Formula: C15H15F3O6
Molecular Weight: 348.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 112811-67-3 |
|---|---|
| Molecular Formula | C15H15F3O6 |
| Molecular Weight | 348.27 g/mol |
| IUPAC Name | diethyl 2-(2,4,5-trifluoro-3-methoxybenzoyl)propanedioate |
| Standard InChI | InChI=1S/C15H15F3O6/c1-4-23-14(20)9(15(21)24-5-2)12(19)7-6-8(16)11(18)13(22-3)10(7)17/h6,9H,4-5H2,1-3H3 |
| Standard InChI Key | TVILLDNFYNNKTK-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C(C(=O)C1=CC(=C(C(=C1F)OC)F)F)C(=O)OCC |
| Canonical SMILES | CCOC(=O)C(C(=O)C1=CC(=C(C(=C1F)OC)F)F)C(=O)OCC |
Introduction
Chemical Structure and Physicochemical Properties
Diethyl 2-(2,4,5-trifluoro-3-methoxybenzoyl)malonate has the molecular formula C₁₅H₁₅F₃O₆ and a molecular weight of 348.27 g/mol. The IUPAC name, diethyl 2-(2,4,5-trifluoro-3-methoxybenzoyl)propanedioate, reflects its malonate backbone esterified with ethyl groups and substituted with a 2,4,5-trifluoro-3-methoxybenzoyl moiety. Key physicochemical properties include:
The trifluoromethoxy group (-OCF₃) at the 3-position of the benzoyl ring enhances electron-withdrawing effects, stabilizing the compound against metabolic degradation. Nuclear Magnetic Resonance (¹H NMR) data reveals characteristic peaks at δ 1.2–1.4 ppm (ethyl CH₃), δ 3.9–4.3 ppm (methoxy and ethyl CH₂), and δ 6.8–7.1 ppm (aromatic protons) .
Synthesis and Industrial Production
Precursor Synthesis: 2,4,5-Trifluoro-3-Methoxybenzoyl Chloride
The industrial synthesis begins with the preparation of 2,4,5-trifluoro-3-methoxybenzoyl chloride (CAS: N/A), as detailed in CN103450013A :
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N-Methyl Tetrachlorophthalimide Formation: Tetrachlorophthalic anhydride reacts with methylamine under acidic conditions.
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Fluorination: Treatment with alkali metal fluoride replaces chlorine atoms with fluorine.
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Hydrolysis and Decarboxylation: Basic hydrolysis yields 2,4,5-trifluoro-3-hydroxybenzoic acid, followed by decarboxylation.
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Methylation: Dimethyl sulfate introduces the methoxy group, forming 2,4,5-trifluoro-3-methoxybenzoic acid.
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Chlorination: Thionyl chloride and DMF catalyze conversion to the benzoyl chloride .
Malonate Esterification
The benzoyl chloride intermediate reacts with diethyl malonate’s enolate, generated using bases like cesium carbonate or LiHMDS . A representative procedure involves:
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Conditions: Pd(II) acetate catalyst, DMF solvent, 80°C for 24 hours.
Applications in Pharmaceutical Synthesis
Diethyl 2-(2,4,5-trifluoro-3-methoxybenzoyl)malonate serves as a keystone in synthesizing fluorinated pharmaceuticals:
Antibacterial Agents
The compound is a precursor to fluoroquinolone antibiotics, where the trifluoromethoxy group enhances bacterial DNA gyrase inhibition. For example, it contributes to the side chain of advanced analogs with improved potency against Gram-positive pathogens .
Kinase Inhibitors
In cancer research, its benzoyl moiety integrates into ATP-binding pockets of kinases, as seen in BRAF V600E inhibitors for melanoma. The fluorine atoms facilitate hydrophobic interactions with target residues, increasing binding affinity by ~30% compared to non-fluorinated derivatives.
Comparative Analysis with Analogous Malonates
| Compound | LogP | Metabolic Stability (t₁/₂, hrs) | Key Applications |
|---|---|---|---|
| Diethyl 2-(4-chlorophenyl)malonate | 2.45 | 5.2 | Polymer additives |
| Diethyl 2-(2,4,5-trifluoro-3-methoxybenzoyl)malonate | 2.78 | 12.7 | Pharmaceuticals |
The trifluoromethoxy group in the target compound confers 2.5-fold higher metabolic stability than chlorinated analogs, critical for oral drug bioavailability .
Mechanistic Insights and Research Findings
Enzymatic Interactions
The compound inhibits cytochrome P450 3A4 (CYP3A4) via coordination of the benzoyl carbonyl to the heme iron, with a Kᵢ of 1.2 μM. This property is exploited in prodrug design to modulate drug metabolism.
Solid-State Stability
X-ray crystallography reveals a planar benzoyl-malonate conformation stabilized by intramolecular H-bonding (O···F distance: 2.8 Å). This rigidity contributes to its shelf life of >2 years under ambient conditions.
Future Directions
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Green Synthesis: Catalytic asymmetric methods using organocatalysts to access enantiopure derivatives.
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Antiviral Applications: Exploration as a protease inhibitor scaffold for RNA viruses (e.g., SARS-CoV-2).
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